molecular formula C18H20N2O2 B2931559 1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole CAS No. 950228-47-4

1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole

Cat. No.: B2931559
CAS No.: 950228-47-4
M. Wt: 296.37
InChI Key: PFDBBGBPMKRZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Methoxyphenoxy)butyl]-1H-1,3-benzodiazole is a synthetic small molecule built around the 1H-1,3-benzodiazole (benzimidazole) scaffold, a privileged structure in medicinal chemistry and drug discovery. This compound features a benzimidazole core linked to a 3-methoxyphenoxy group via a flexible butyl chain. The benzimidazole nucleus is a well-known pharmacophore due to its favorable metabolic profile and its ability to engage in hydrogen bonding and pi-pi stacking interactions with biological targets, making it a versatile scaffold for developing bioactive molecules . Benzimidazole and related heterocyclic derivatives, such as 1,3,4-oxadiazoles, are extensively investigated for a wide spectrum of biological activities, which suggests this compound's potential utility in developing novel therapeutic agents for conditions requiring modulation of enzymatic activity . The specific structural attributes of this molecule—including the lipophilic benzimidazole core, the ether linkage, and the methoxy substituent—are commonly associated with enhanced bioavailability and membrane permeability, which are critical parameters for compounds intended for pharmacological research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can employ this chemical as a key intermediate or a novel scaffold in synthetic chemistry programs, for the exploration of structure-activity relationships (SAR), or in high-throughput screening assays to identify new lead compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(3-methoxyphenoxy)butyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-21-15-7-6-8-16(13-15)22-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20/h2-3,6-10,13-14H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDBBGBPMKRZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Butyl Chain: The benzodiazole core is then reacted with a butyl halide under basic conditions to introduce the butyl chain.

    Introduction of the Methoxyphenoxy Group: Finally, the butyl chain is functionalized with a methoxyphenoxy group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can bind to various enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Structural Analogs with Benzimidazole/Triazole Hybrids

Compound 9a–e (): These compounds feature a benzimidazole core linked to a triazole ring via a phenoxymethyl group. For example:

  • 9a: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide.
  • Key Differences :
    • The triazole-thiazole-acetamide moiety in 9a introduces additional hydrogen-bonding and π-π stacking capabilities.
    • Molecular weights range between 400–450 g/mol, higher than the target compound (296.37 g/mol).
    • Biological activity: Designed for enzyme inhibition, with docking studies suggesting interactions with active sites .

Target Compound vs. 9a–e :

  • The absence of a triazole-thiazole-acetamide group in the target compound simplifies its structure but may reduce binding versatility.
  • The methoxyphenoxybutyl chain in the target compound offers a balance of hydrophobicity and polarity compared to the more polar triazole derivatives.

Piperazine-Triazole Derivatives ()

Examples :

  • BAK 04-81 (9f) : 1-(2-Methoxyphenyl)-4-(4-(4-phenyl-1H-1,2,3-triazol-1-yl)butyl)piperazine.
  • BAK 04-70 (4a) : 1-(2-Methoxyphenyl)-4-(4-(1-naphthyl-1H-1,2,3-triazol-4-yl)butyl)piperazine.

Key Differences :

  • Core Structure : Piperazine instead of benzimidazole.
  • Biological Target : These compounds target dopamine D3 receptors, unlike benzimidazoles, which often exhibit antifungal or antiparasitic activity .
  • Synthesis : Click chemistry (azide-alkyne cycloaddition) is commonly used, yielding high purity (80–89% yields) .

Comparison :

  • The butyl chain in both classes serves as a linker, but the terminal groups (piperazine vs. benzimidazole) dictate target specificity.
  • Piperazine derivatives generally exhibit lower molecular weights (~400–450 g/mol) but higher conformational flexibility.

Phthalimide-Benzimidazole Analogs ()

Examples :

  • 6j : 2-(1-(1-((1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-benzo[d]imidazol-2-yl)-3-methylbutyl)-5-methylisoindoline-1,3-dione.
  • 6m : Trifluoromethylphenyl-substituted analog.

Key Differences :

  • Substituents : Fluorinated aryl groups enhance metabolic stability and electron-withdrawing effects.
  • Activity : These compounds target Schistosoma parasites, with IC50 values in the micromolar range .

Comparison :

  • The target compound lacks fluorinated groups, which may reduce its bioavailability compared to 6j–m.

Triazole-Linked Oxazole Derivatives ()

Example : Mubritinib (TAK 165)

  • Structure: 1-[4-(4-((2-(4-Trifluoromethylstyryl)oxazol-4-yl)methoxy)phenyl)butyl]-1H-1,2,3-triazole.
  • Key Features :
    • Oxazole and triazole rings enhance π-π interactions.
    • The trifluoromethyl group improves lipophilicity and target (kinase) inhibition .

Comparison :

  • Mubritinib’s extended conjugated system (styryl-oxazole) enables stronger binding to hydrophobic enzyme pockets compared to the methoxyphenoxy group in the target compound.

Data Tables

Table 1: Structural and Physical Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound Benzimidazole 296.37 4-(3-Methoxyphenoxy)butyl Not reported
9a () Benzimidazole-Triazole ~420 Phenoxymethyl-triazole-thiazole Not reported
BAK 04-81 () Piperazine-Triazole ~430 Phenyl-triazole 167–168 (oxalate)
6j () Phthalimide-Benimidazole ~550 Difluorophenyl-triazole 72–74
Mubritinib () Triazole-Oxazole ~500 Trifluoromethylstyryl-oxazole Not reported

Biological Activity

1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C18H20N2O2
  • Molecular Weight : 296.3636 g/mol
  • CAS Number : 950228-47-4
  • SMILES Notation : CCOC(=O)C1=CC=C(C=C1)OCCN2C=NC(=N2)C(=O)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exhibit its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, similar to other benzodiazole derivatives that have shown efficacy against targets like HIV reverse transcriptase and various cancer-related enzymes .
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways that lead to therapeutic outcomes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Target Organism
Benzimidazole Derivative 150S. typhi
Benzimidazole Derivative 2250C. albicans

These findings suggest that similar derivatives may possess comparable antimicrobial properties .

Anticancer Activity

Benzodiazoles have been extensively studied for their anticancer effects. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways. Although direct studies on this particular compound are scarce, the structural similarities with other active benzodiazoles imply potential anticancer activity.

Case Studies

A comprehensive review of benzimidazole derivatives indicates a broad spectrum of activities:

  • Antiviral Properties : Some derivatives have shown effectiveness against viral infections, including HIV and influenza.
  • Antiparasitic Effects : Certain compounds have been effective against protozoan infections.

For instance, a study involving a related benzimidazole demonstrated significant inhibition of HIV replication in vitro, suggesting that this compound could also exhibit similar properties .

Safety and Toxicity

Safety assessments are crucial for any therapeutic agent. Preliminary toxicity studies on related compounds indicate low toxicity profiles, with some derivatives being non-toxic to human kidney epithelial cell lines. Further research is necessary to evaluate the safety of this compound specifically .

Q & A

Q. What are the optimized synthetic routes for 1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

  • Key Steps : The synthesis typically involves coupling a benzodiazole core with a 3-methoxyphenoxybutyl side chain. Reaction conditions (solvent, catalyst, temperature) significantly influence yield. For example, highlights the use of copper(I) iodide (CuI) as a catalyst in THF for analogous triazole-containing benzodiazole derivatives, achieving yields >85% .
  • Optimization : Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and catalyst loading (e.g., 10 mol% CuI) can mitigate side reactions. Microwave-assisted synthesis (as in ) may reduce reaction time and improve purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H/13C NMR : Analyze aromatic proton signals (δ 7.2–8.1 ppm for benzodiazole protons) and methoxy group singlet (δ ~3.8 ppm). The butyl linker’s methylene protons (δ 1.6–2.4 ppm) should show splitting patterns consistent with coupling to the phenoxy group .
  • IR Spectroscopy : Confirm the presence of C-N stretching (~1350 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹). emphasizes cross-validation with elemental analysis (C, H, N) to confirm purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on the benzodiazole core?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (e.g., -Br, -F) or electron-withdrawing groups (e.g., -NO₂) at the 5-position of the benzodiazole ring. demonstrates that fluorinated benzothiazole analogs exhibit enhanced antimicrobial activity .
  • Biological Assays : Screen analogs against target enzymes (e.g., HIV-1 protease) using fluorescence-based assays. suggests benzimidazole derivatives with triazole moieties show improved binding affinity due to π-π stacking .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Metabolic Stability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways. notes that methoxy groups may enhance metabolic stability compared to hydroxyl analogs .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure bioavailability and tissue distribution. If in vitro activity does not translate in vivo, consider prodrug strategies (e.g., acetylating the methoxy group) .

Q. What computational strategies are effective in predicting the binding modes of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like α-glucosidase. ’s docking studies of similar compounds reveal hydrophobic interactions between the methoxyphenoxy group and enzyme active sites .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level (as in ) to predict electrostatic potential surfaces and nucleophilic attack sites .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

  • Variable Temperature NMR : Use VT-NMR to detect dynamic processes (e.g., ring flipping) that obscure splitting patterns. For example, resolved asymmetric unit ambiguities in benzothiazole derivatives using crystallography .
  • X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., ’s approach for benzothiazole-carbaldehyde derivatives) to validate binding poses .

Data Interpretation and Validation

Q. What methodologies are recommended for validating the purity of synthesized batches?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with gradient elution (water:acetonitrile) to detect impurities <0.1%. reports HPLC purity >95% for related benzimidazole derivatives under similar conditions .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., Q-TOF) confirms molecular ion peaks (e.g., [M+H]+ at m/z 353.1 for the target compound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.